

HPLC-UV analysis protocol for Hesperidin dihydrochalcone

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Compound of Interest

Compound Name: *Hesperidin dihydrochalcone*

Cat. No.: *B12110229*

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An HPLC-UV analysis protocol for **Hesperidin Dihydrochalcone** is a critical tool for researchers, scientists, and professionals in the drug development industry. This document provides a detailed application note and protocol for the quantitative analysis of **Hesperidin Dihydrochalcone** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be accurate, precise, and robust for routine analysis.

Application Note

Introduction

Hesperidin Dihydrochalcone is a synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is used as a low-calorie sweetener. Accurate quantification of **Hesperidin Dihydrochalcone** in various matrices is essential for quality control, formulation development, and stability studies. This application note describes a validated HPLC-UV method for the determination of **Hesperidin Dihydrochalcone**.

Principle of the Method

The method utilizes reverse-phase HPLC to separate **Hesperidin Dihydrochalcone** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic solvent. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Data Acquisition and Processing Software.
- Analytical Balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μ m).
- **Hesperidin Dihydrochalcone** reference standard.
- HPLC grade solvents: Methanol, Acetonitrile, Water.
- Reagents: Formic acid or Orthophosphoric acid.

2. Preparation of Solutions

- Mobile Phase Preparation:
 - A common mobile phase for related flavonoids is a mixture of methanol or acetonitrile and water, often with an acid modifier to improve peak shape.^{[1][2][3][4]} For **Hesperidin Dihydrochalcone**, a gradient elution with acetonitrile and 0.1% formic acid in water can be effective.^{[5][6]} An isocratic mobile phase of methanol and water (e.g., 7:3 v/v) has also been used for the related **neohesperidin dihydrochalcone**.^[7]
- Standard Stock Solution (e.g., 100 μ g/mL):

- Accurately weigh about 10 mg of **Hesperidin Dihydrochalcone** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase or a suitable solvent like methanol and make up the volume to the mark.[\[2\]](#)[\[3\]](#)
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).[\[2\]](#)[\[3\]](#)
[\[5\]](#)
- Sample Preparation:
 - For solid samples, accurately weigh a portion of the homogenized sample, extract it with a suitable solvent (e.g., methanol), and sonicate to ensure complete extraction.[\[7\]](#)[\[8\]](#)
 - For liquid samples, dilute an accurately measured volume with the mobile phase.[\[7\]](#)
 - Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[\[1\]](#)[\[3\]](#)

3. Chromatographic Conditions

The following chromatographic conditions are a synthesis from methods used for **Hesperidin Dihydrochalcone** and related flavonoids and should be optimized for your specific application.

Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Elution	Gradient or Isocratic
Flow Rate	0.9 - 1.0 mL/min[1][2][3][5]
Injection Volume	10 - 20 µL[1][2][3]
Column Temperature	35 - 40 °C[1][2][5]
Detection Wavelength	282 nm[7][9]
Run Time	Approximately 10-25 minutes, sufficient to elute the analyte and any interfering peaks.[1][2][3]

4. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r^2) of >0.99 is typically desired.[5]
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

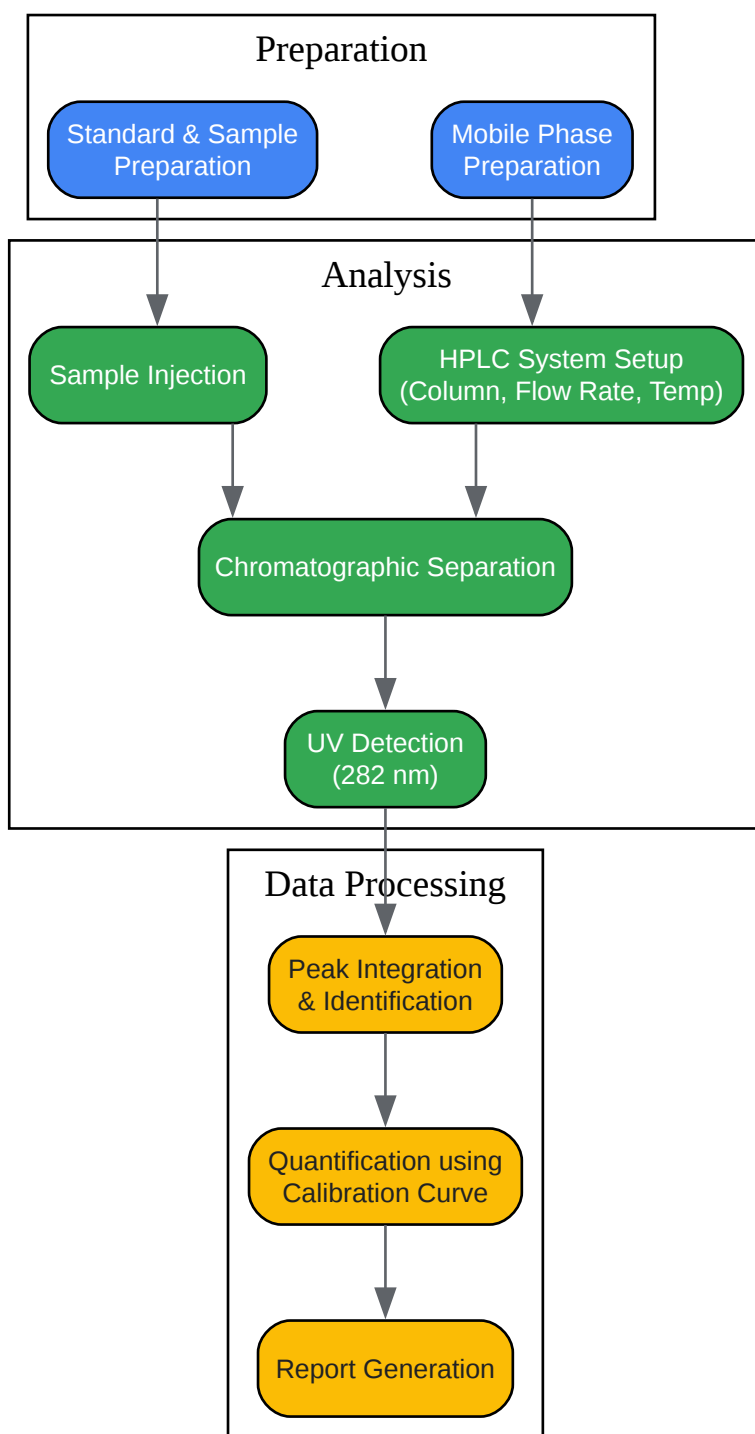
Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-UV analysis of **Hesperidin Dihydrochalcone** and related compounds based on published methods.

Parameter	Value	Reference
Linearity Range	1 - 50 µg/mL	[10]
Correlation Coefficient (r^2)	> 0.99	[5]
Limit of Detection (LOD)	< 0.84 µg/mL	[5]
Limit of Quantification (LOQ)	< 2.84 µg/mL	[5]
Recovery	88% - 130%	[5]
Precision (%RSD)	1.2% - 4.6%	[5]

Visualizations

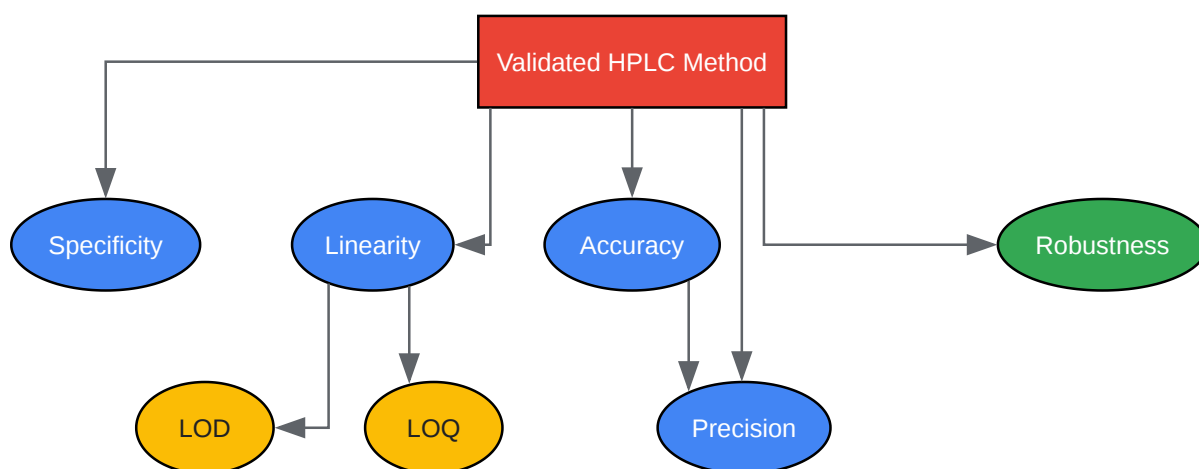
Experimental Workflow



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Caption: Workflow for HPLC-UV analysis of **Hesperidin dihydrochalcone**.

Logical Relationship of Method Validation Parameters



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